5-[(2-fluorophenyl)(piperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-[(2-fluorophenyl)(piperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a hybrid heterocyclic molecule featuring a triazolo-thiazole core substituted with a 2-fluorophenyl-piperidinylmethyl group and a furan-2-yl moiety. The structural complexity of this compound allows for diverse interactions with biological targets, making comparative studies with analogs critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
5-[(2-fluorophenyl)-piperidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-14-8-3-2-7-13(14)16(24-10-4-1-5-11-24)17-19(26)25-20(28-17)22-18(23-25)15-9-6-12-27-15/h2-3,6-9,12,16,26H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDZNWAQNUOGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2-fluorophenyl)(piperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 887221-46-7) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 398.5 g/mol. The chemical structure features a triazole-thiazole core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN4O2S |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 887221-46-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. For instance, research indicates that derivatives of triazole-thiones exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds showed IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting that similar mechanisms may be applicable to our compound of interest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. In vitro studies have shown that similar thiazole and triazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating that our compound may also exhibit such properties .
Neuropharmacological Effects
Given the presence of the piperidine ring, which is often associated with neuroactive compounds, there is potential for neuropharmacological effects. Piperidine derivatives have been studied for their efficacy in treating neurological disorders, including anxiety and depression. The specific influence of our compound on neurotransmitter systems remains to be fully explored but warrants further investigation.
The exact mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The thiazole and triazole rings may interact with key enzymes involved in cancer cell proliferation.
- Antimicrobial Mechanisms : Similar compounds disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Neurotransmitter Modulation : The piperidine component could influence neurotransmitter receptors or transporters.
Case Studies
- Cytotoxicity Assessment : A study involving triazole-thione derivatives found that certain compounds significantly inhibited the growth of HCT-116 cells with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives .
- Antibacterial Screening : Another study assessed various thiazole derivatives against clinical strains of Staphylococcus aureus, revealing promising antibacterial activity comparable to standard antibiotics like chloramphenicol .
Comparison with Similar Compounds
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 887218-78-2)
- Structural Differences :
- Position 2 : Ethyl group replaces the furan-2-yl substituent.
- Piperidine Substituent : 3-Methylpiperidinyl group instead of unsubstituted piperidin-1-yl.
- The 3-methylpiperidinyl group increases lipophilicity (predicted logP ~3.5 vs. ~3.0 for the target compound), which could influence blood-brain barrier penetration .
- Synthesis: Not explicitly detailed in the evidence, but likely involves similar condensation and cyclization steps as the target compound.
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Structural Differences :
- Core Structure : Triazolo-thiadiazole instead of triazolo-thiazole.
- Substituents : Pyrazole and 4-methoxyphenyl groups.
- Biological Activity: Demonstrated antifungal activity via inhibition of 14-α-demethylase lanosterol (PDB:3LD6), a key enzyme in ergosterol biosynthesis. Molecular docking studies suggest strong binding affinity (ΔG = -9.2 kcal/mol) .
- Synthesis : Utilizes diacetyl acetate and hydrazine hydrate, followed by cyclization with phosphoryl chloride .
5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Structural Differences: Piperazine vs. Position 2: Methyl group replaces furan-2-yl.
- Impact on Properties: Piperazine’s basic nitrogen may improve aqueous solubility (predicted solubility ~0.1 mg/mL vs. ~0.05 mg/mL for piperidine analogs).
5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 898453-08-2)
- Structural Differences :
- Fluorophenyl Position : 3-Fluorophenyl instead of 2-fluorophenyl.
- Piperazine Substituent : 4-(4-Methoxyphenyl)piperazinyl group.
- Impact on Properties: The 3-fluorophenyl group may alter electronic effects (σpara = 0.34 for 3-F vs. σpara = 0.41 for 2-F), influencing receptor interactions. The 4-methoxyphenyl group increases molecular weight (505.6 g/mol vs.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Fluorophenyl Substitution : Studies on fluorinated triazolo-thiadiazoles (Bihdan et al., 2018–2019) indicate that fluorine at the 2- or 3-position improves metabolic stability and enzyme affinity .
- Piperidine vs. Piperazine : Piperazine derivatives generally exhibit better solubility but may suffer from faster clearance due to increased polarity .
- Antifungal Activity : Triazolo-thiadiazoles with pyrazole moieties show promise against 14-α-demethylase, suggesting the target compound’s furan and piperidine groups could be optimized for similar activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
